molecular formula C12H16N2O8 B127866 5-Methoxycarbonylmethyluridine CAS No. 29428-50-0

5-Methoxycarbonylmethyluridine

カタログ番号: B127866
CAS番号: 29428-50-0
分子量: 316.26 g/mol
InChIキー: YIZYCHKPHCPKHZ-PNHWDRBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methoxycarbonylmethyluridine (mcm5U) is a modified nucleoside found at the wobble position (U34) of specific tRNAs in eukaryotes. This modification enhances translational fidelity by stabilizing codon-anticodon interactions and preventing misreading of codons . mcm5U is critical for the expression of housekeeping selenoproteins, such as glutathione peroxidases, and serves as a precursor for further modifications like 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) and 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um), which are essential for stress-related selenoprotein synthesis . Its biosynthesis involves the Elongator complex, which introduces the methoxycarbonylmethyl group, and ALKBH8, which catalyzes hydroxylation .

準備方法

Malonate Ester Pathway via Selenium Dioxide-Mediated α-Hydroxylation

Synthesis of 5-Malonate Ester Uridine Intermediate

The foundational step in this route involves the preparation of 2′,3′,5′-tri-O-acetyl-N³-benzoyl-5-(bis(ethoxycarbonyl)methyl)uridine (5 ), achieved through the reaction of protected uridine with diethyl malonate in the presence of 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) . This intermediate serves as a versatile precursor for subsequent functionalization.

α-Hydroxylation with Selenium Dioxide

Key to introducing the hydroxymethyl group is the α-hydroxylation of 5 using selenium dioxide (SeO₂) in dioxane under reflux conditions . This step generates a diastereomeric mixture of 5-(bis(ethoxycarbonyl)hydroxymethyl)uridine derivatives. The reaction proceeds via a radical mechanism, where SeO₂ abstracts a hydrogen atom from the malonate methyl group, leading to the formation of a carbon-centered radical that subsequently reacts with molecular oxygen .

Decarboxylation and Esterification

Following hydroxylation, the bis(ethoxycarbonyl) groups undergo selective decarboxylation using methanolic sodium methoxide (MeONa/MeOH) to yield 5-carboxymethyluridine (8 ) . Subsequent esterification with anhydrous HCl in methanol converts 8 into the target compound, 5-methoxycarbonylmethyluridine (3 ) . The diastereomers (1 and 2 ) are resolved using preparative C18 reversed-phase high-performance liquid chromatography (RP-HPLC), achieving isolated yields of 43% and 50%, respectively .

Cyanohydrin-Imidate Route from 5-Formyluridine

Oxidation of 5-Hydroxymethyluridine to 5-Formyluridine

This method begins with the oxidation of 2′,3′-O-isopropylidene-5-hydroxymethyluridine using activated manganese dioxide (MnO₂) to yield 5-formyluridine (9 ) . The isopropylidene protecting group ensures regioselectivity and prevents undesired side reactions at the ribose hydroxyls.

Cyanohydrin Formation and Pinner Reaction

Treatment of 9 with trimethylsilyl cyanide (TBDMS-CN) in dichloromethane produces a cyanohydrin intermediate (10b ), which undergoes a Pinner reaction with methanol in the presence of HCl to form the imidate salt (11 ) . Hydrolysis of 11 under acidic conditions (TFA:H₂O) yields a diastereomeric mixture of mcm⁵U, which is purified via RP-HPLC .

Stereochemical Assignment

The absolute configurations of the diastereomers are confirmed by circular dichroism (CD) spectroscopy, with the (S)-isomer exhibiting a positive Cotton effect at 280 nm and the (R)-isomer showing a negative peak . This method achieves an overall yield of 58% for the two-step sequence from 9 to 1 and 2 .

Direct Methanolysis of Malonate Derivatives (Fu et al. Method)

One-Pot Decarboxylation-Esterification

An alternative route reported by Fu et al. involves the direct methanolysis of the malonate intermediate 5 under basic conditions (MeONa/MeOH, 50°C) . This single-step process bypasses the need for SeO₂-mediated hydroxylation, instead leveraging the inherent reactivity of the malonate ester toward nucleophilic attack by methoxide.

Yield and Scalability

While this method simplifies the synthetic workflow, it suffers from lower regioselectivity, yielding mcm⁵U (3 ) in 35% isolated yield after chromatographic purification . The diminished efficiency is attributed to competing decarboxylation pathways and partial epimerization at the C5 position .

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Practicality

The table below summarizes key metrics for the three methods:

MethodKey ReagentsYield (%)Purification TechniqueScalability
Malonate-SeO₂ RouteSeO₂, MeONa/MeOH43–50RP-HPLCModerate
Cyanohydrin-ImidateTBDMS-CN, HCl/MeOH58RP-HPLCHigh
Fu et al. MethanolysisMeONa/MeOH35Column ChromatographyLow

The cyanohydrin-imidate route offers the highest yield and scalability, making it preferable for large-scale synthesis . In contrast, the Fu et al. method, while operationally simpler, is less efficient due to side reactions .

Mechanistic Considerations

The SeO₂-mediated pathway relies on radical intermediates, which necessitate stringent anhydrous conditions to prevent oxidation byproducts . Conversely, the cyanohydrin route exploits the electrophilicity of the 5-formyl group, enabling a more controlled transformation .

化学反応の分析

Malonate Ester α-Hydroxylation Pathway

A two-step synthesis starting from 5-malonate ester derivatives of uridine enables precise stereochemical control :

Step 1: Selenium Dioxide Oxidation

  • Substrate : 5-Malonate-uridine (5 )

  • Reagent : SeO₂ in dioxane under reflux (18 h)

  • Product : α-Hydroxylated intermediate

Step 2: Esterification and Hydrolysis

  • Reagent : Methanolic sodium methoxide (MeONa/MeOH)

  • Conditions : Room temperature (20 h) → 5-Carboxymethyluridine (cm⁵U, 8 )

  • Final Step : Methylation with HCl/MeOH → mcm⁵U (1–2 )

Reaction StageYield (S/R Diastereomers)Separation Method
Malonate route43% (S), 50% (R)Preparative C18 RP HPLC

Formyluridine Cyanohydrin Route

An alternative method begins with 5-formyluridine (9 ), exploiting cyanohydrin chemistry :

Step 1: Cyanohydrin Formation

  • Reagent : TBDMS-cyanide (NEt₃, CH₃CN)

  • Product : TBDMS-protected cyanohydrin (10a/10b )

Step 2: Pinner Reaction

  • Reagent : 4 M HCl/MeOH (5°C, 2 h)

  • Intermediate : Imidate hydrochloride salt (11 )

  • Hydrolysis : H₂O (5°C) → mcm⁵U diastereomers

ParameterValue
Diastereomer Yield30% (S), 35% (R)
ResolutionAnalytical C18 HPLC

Enzymatic Methylation

In biological systems, Trm9 methyltransferase catalyzes the final step in mcm⁵U biosynthesis:

  • Substrate : 5-Carboxymethyluridine (cm⁵U)

  • Cofactor : S-Adenosylmethionine (SAM)

  • Product : mcm⁵U with strict stereochemical preference .

Stereochemical Analysis

Both synthetic routes produce S and R diastereomers , distinguished by:

  • Circular Dichroism (CD) : Distinct spectra for (S)- and (R)-mcm⁵U correlate with reported configurations .

  • HPLC Retention Times : (S)-mchm⁵U elutes earlier than (R)-mchm⁵U under aqueous conditions .

Stability and Reactivity

  • Acid Sensitivity : Prolonged exposure to HCl/MeOH (>4 h) risks deformylation, reverting to 5-formyluridine .

  • Base Resistance : Stable under mild alkaline conditions (pH 8–9) .

This synthesis framework highlights the interplay of organic and enzymatic methodologies, enabling scalable production of mcm⁵U for structural and functional studies in RNA biology.

科学的研究の応用

Role in tRNA Modification and Function

5-Methoxycarbonylmethyluridine is primarily known for its role in the wobble position of tRNA, where it enhances the efficiency and fidelity of mRNA translation. The modification is crucial for proper codon-anticodon pairing, which is essential for accurate protein synthesis.

Detection of mcm5U Modifications

Recent studies have employed γ-toxin as a molecular tool to detect mcm5U modifications across various eukaryotic species. This method allows researchers to monitor the presence and status of mcm5U in tRNAs derived from organisms such as Saccharomyces cerevisiae, Homo sapiens, and Caenorhabditis elegans.

Case Studies

  • Study on Eukaryotic Proteins : A study utilized γ-toxin to uncover proteins involved in the formation of mcm5U, demonstrating its evolutionary conservation across species and its significance in cellular growth and metabolism .
  • Oxidative Stress Response : Another investigation highlighted how oxidative stress affects mcm5U levels in human HEK293 cells, revealing a decrease in mcm5U content when exposed to oxidizing agents like hydrogen peroxide .

Neuroprotection Studies

Research has shown that mcm5U is involved in selenoprotein synthesis, particularly glutathione peroxidase 1 (Gpx1), which protects against oxidative stress. Knockout studies in mice lacking ALKBH8, an enzyme involved in mcm5U modification, indicated increased vulnerability to brain injuries due to reduced Gpx1 levels .

Developmental Disorders

Variants affecting ALKBH8 have been linked to syndromic intellectual disability, emphasizing the importance of mcm5U modifications in neurodevelopmental processes .

Summary of Findings

Application AreaKey Findings
tRNA ModificationEnhances codon-anticodon interactions; crucial for translation efficiency
Genetic Studiesγ-toxin used for detecting mcm5U; significant for understanding protein synthesis mechanisms
Disease ResearchLinks between mcm5U and neuroprotection; implications for developmental disorders
Oxidative Stress ResponseChanges in mcm5U levels under oxidative stress; potential biomarker for cellular health

作用機序

5-Methoxycarbonylmethyluridine exerts its effects by modifying the wobble position of tRNA, which is essential for accurate codon recognition during protein synthesis. The modification ensures efficient decoding of genetic information and prevents misreading of codons. The compound is formed through the action of specific methyltransferases, such as ALKBH8, which catalyze the methylation of 5-carboxymethyluridine .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

mcm5U and its analogs share a uridine core but differ in their C5 side chains and additional functional groups. Key structural distinctions include:

Compound Chemical Structure (C5 Side Chain) Molecular Formula Molecular Mass (Da) Key Features
mcm5U –CH₂–CO–OCH₃ C₁₂H₁₆N₂O₈ 317.1 Methoxycarbonylmethyl group
mcm5s2U –CH₂–CO–OCH₃ + 2-thio C₁₂H₁₆N₂O₇S 333.1 Thiolation enhances codon binding
mcm5Um –CH₂–CO–OCH₃ + 2'-O-methyl C₁₃H₁₈N₂O₈ 331.1 2'-O-methylation promotes stress-related selenoproteins
ncm5U –CH₂–CO–NH₂ C₁₁H₁₅N₃O₇ 302.1 Carbamoylmethyl group; precursor to mcm5U
cm5U –CH₂–COOH C₁₁H₁₄N₂O₈ 303.1 Carboxymethyl group; intermediate in mcm5U synthesis

Functional Roles in Translation and Disease

  • mcm5U: Ensures efficient decoding of cognate codons and prevents frameshifting. Its absence disrupts housekeeping selenoproteins, leading to metabolic defects .
  • mcm5s2U : Restricts wobble flexibility, preventing misreading of near-cognate codons (e.g., in tRNALys for AAA/AAG lysine codons) .
  • mcm5Um: Regulates stress-responsive selenoproteins (e.g., thioredoxin reductases); its loss impairs oxidative stress responses .
  • ncm5U : Found in tRNAs decoding GLU and LYS; less efficient in codon recognition compared to mcm5U .

Enzymatic Regulation

  • Elongator Complex : Essential for mcm5U, ncm5U, and mcm5s2U side-chain formation. Mutations in Elongator subunits (e.g., ELP3) abolish these modifications, causing translational errors .
  • ALKBH8: Catalyzes the final hydroxylation step in mcm5U biosynthesis. ALKBH8 knockout mice exhibit tRNA hypomodification and reduced selenoprotein expression .
  • TRM112 : Partners with ALKBH8 to stabilize its methyltransferase activity .

Research Findings and Implications

  • Translational Fidelity : Cells lacking mcm5U show increased ribosome stalling at cognate codons, while mcm5s2U-deficient cells misread near-cognate codons .
  • Disease Links: ALKBH8 mutations are linked to defects in DNA damage repair and selenoprotein-related disorders, such as impaired antioxidant responses .
  • Evolutionary Conservation : The Elongator-ALKBH8 pathway is conserved from yeast to mammals, underscoring the importance of mcm5U in cellular homeostasis .

生物活性

5-Methoxycarbonylmethyluridine (mcm^5U) is a modified nucleoside that plays a crucial role in the function of tRNA, particularly at the wobble position, influencing the decoding capabilities of tRNA during protein synthesis. This article explores the biological activity of mcm^5U, focusing on its biosynthesis, functional implications, and relevant research findings.

1. Biosynthesis of this compound

The biosynthesis of mcm^5U involves several enzymatic steps, primarily catalyzed by methyltransferases and hydroxylases. The initial substrate for mcm^5U formation is 5-carboxymethyluridine (cm^5U), which undergoes methylation and hydroxylation processes:

  • Enzymes Involved :
    • Trm9 : Responsible for the final methylation step converting cm^5U to mcm^5U.
    • ALKBH8 : Catalyzes the hydroxylation of mcm^5U to produce (S)-5-methoxycarbonylhydroxymethyluridine (mchm^5U) .

2. Functional Implications

The presence of mcm^5U in tRNA is critical for enhancing the accuracy and efficiency of protein synthesis. It facilitates non-Watson-Crick base pairing, allowing for expanded decoding capabilities during translation. This modification is particularly significant in organisms such as Escherichia coli and various eukaryotes.

  • Role in tRNA Function :
    • Enhances codon-anticodon interactions.
    • Supports the stability and function of tRNA molecules under oxidative stress conditions .

3.1 Case Studies and Experimental Evidence

Several studies have investigated the biological activity of mcm^5U, revealing its importance in cellular processes:

  • Neurological Function : Research indicates that ALKBH8-mediated conversion of cm^5U to mcm^5U is vital for maintaining neural function through oxidative stress regulation. Higher levels of mcm^5U were found in the brains of mice lacking ALKBH8, suggesting its protective role against oxidative damage .
  • tRNA Modification Monitoring : A study utilized γ-toxin assays to monitor mcm^5U levels across various eukaryotic cell types. The results demonstrated evolutionary conservation of this modification, highlighting its significance in cellular responses .

3.2 Comparative Analysis

Characteristic mcm^5U Other Modifications
Biosynthetic Pathway Derived from cm^5UVarious pathways depending on modification type
Functional Role Enhances tRNA decodingVaries by modification type
Organisms Found In E. coli, yeast, mammalsSpecific to each modification

4. Conclusion

The biological activity of this compound is integral to tRNA function and protein synthesis across various organisms. Its biosynthesis involves complex enzymatic pathways that underscore its importance in cellular physiology, particularly under conditions that challenge oxidative stability. Ongoing research continues to elucidate its multifaceted roles and potential applications in biotechnology and medicine.

Q & A

Basic Research Questions

Q. What is the biological role of mcm5U in tRNA function, and how does it influence translation accuracy?

mcm5U is a wobble uridine modification at position 34 (U34) in tRNA, critical for codon-anticodon interactions. It enhances translation fidelity by stabilizing base pairing with adenosine- and guanosine-ending codons. Methodologically, ribosome profiling and disome sequencing can map translational errors in mcm5U-deficient cells . Comparative studies using tRNA modification-deficient yeast or mammalian models (e.g., ELP3 or ALKBH8 knockouts) reveal altered ribosomal stalling patterns .

Q. What experimental methods are recommended for detecting and quantifying mcm5U in RNA samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying mcm5U levels in hydrolyzed RNA . For positional mapping, reverse transcription-based assays (e.g., tRNA-seq with modification-sensitive reverse transcriptases) or direct RNA sequencing via Oxford Nanopore technology can localize mcm5U in tRNA .

Q. Which enzymes are directly involved in mcm5U biosynthesis, and how are their activities validated?

mcm5U biosynthesis requires a two-step enzymatic process:

  • Step 1 : Hydroxylation of 5-carboxymethyluridine (cm5U) by the AlkB domain of ALKBH8 .
  • Step 2 : Methylation by the SAM-dependent methyltransferase domain of ALKBH8 to form mcm5U . Enzyme activity is validated using in vitro assays with recombinant proteins and synthetic cm5U substrates, followed by LC-MS to confirm product formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in mcm5U’s role in cancer progression?

While mcm5U dysregulation correlates with tumor proliferation (e.g., via stress adaptation in cancer cells ), conflicting studies suggest protective roles in DNA damage response. To address this, employ isoform-specific knockdowns (e.g., targeting ALKBH8 vs. ELP3) in cancer models and analyze phenotypic outcomes using RNA-seq and proteomics. Context-dependent effects may arise from tissue-specific tRNA expression or selenoprotein regulation .

Q. What are the key challenges in chemically synthesizing mcm5U, and how are they addressed?

Synthesis challenges include:

  • Selective oxidation : SeO2-mediated oxidation of 5-(bis(ethoxycarbonyl)methyl)-uridine derivatives requires precise control to avoid overoxidation .
  • Protection strategies : Acetyl or benzoyl groups protect hydroxyls during synthesis, with deprotection steps optimized via pH-controlled hydrolysis . Validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What structural biology techniques elucidate mcm5U-modified tRNA interactions with ribosomes?

Cryo-electron microscopy (cryo-EM) resolves ribosome-tRNA complexes to visualize how mcm5U stabilizes codon-anticodon pairing. X-ray crystallography of tRNA-ribosome complexes provides atomic-level details of modified nucleoside interactions . Comparative studies with unmodified tRNA controls are critical .

Q. How can CRISPR-Cas9 models clarify mcm5U’s role in stress adaptation?

Generate ALKBH8 or ELP3 knockout cell lines and subject them to oxidative or hypoxic stress. Assess survival via viability assays and monitor stress-response pathways (e.g., HIF-1α or NRF2) using western blotting. tRNA modification profiling under stress conditions links mcm5U levels to translational reprogramming .

Q. Why do mcm5U isoforms (e.g., mcm5U vs. mcm5Um) differentially regulate selenoprotein expression?

The 2′-O-methylated isoform (mcm5Um) enhances selenocysteine incorporation during stress by promoting SECIS element recognition. Methodologically, isoform-specific quantification via LC-MS/MS and siRNA-mediated knockdown of methyltransferases (e.g., TRMT10C) can dissect their roles .

Q. What computational approaches model mcm5U-enzyme interactions for drug discovery?

Molecular dynamics simulations of ALKBH8’s AlkB domain with cm5U substrates identify catalytic residues. Docking studies screen small-molecule inhibitors targeting the methyltransferase domain. In silico predictions are validated via mutagenesis and enzymatic assays .

Q. How does mcm5U conservation across species inform evolutionary studies of translation machinery?

Comparative genomics of tRNA modification enzymes (e.g., ALKBH8 homologs in yeast, plants, and mammals) reveals conserved catalytic domains. Phylogenetic analysis coupled with functional complementation assays in knockout models (e.g., human ALKBH8 in Arabidopsis) tests cross-species activity .

特性

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYCHKPHCPKHZ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183642
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29428-50-0
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29428-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxycarbonylmethyluridine
5-Methoxycarbonylmethyluridine
5-Methoxycarbonylmethyluridine
5-Methoxycarbonylmethyluridine
5-Methoxycarbonylmethyluridine
5-Methoxycarbonylmethyluridine

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